molecular formula C8H13Cl2N3O2 B2653772 Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride CAS No. 2470440-65-2

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride

Cat. No.: B2653772
CAS No.: 2470440-65-2
M. Wt: 254.11
InChI Key: RFJWVBSFRPQWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazolopyridine Scaffold Research

The pyrazolopyridine scaffold emerged as a critical heterocyclic system in medicinal chemistry following the discovery of pyrazole derivatives in the late 19th century. Initial work by Hans von Pechmann in 1898 demonstrated synthetic routes for pyrazole derivatives using acetylene and diazomethane, laying the groundwork for later exploration of fused pyridine variants. By the mid-20th century, researchers began systematically modifying the pyrazolopyridine core to enhance its pharmacological potential. The synthesis of methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate dihydrochloride represents a milestone in this trajectory, combining bicyclic rigidity with carboxylate functionality to optimize target engagement.

Early studies focused on traditional condensation methods using dimethyl acetonedicarboxylate and amines, yielding limited structural diversity. However, the 2010s saw accelerated innovation, with publications such as the 2018 poliovirus inhibitor study demonstrating the scaffold’s adaptability through N1, C4, and C6 substitutions. These efforts established pyrazolopyridines as versatile platforms for antiviral and antibacterial applications.

Significance in Medicinal Chemistry and Drug Discovery

Pyrazolopyridines occupy a unique niche due to their dual nitrogen atoms and fused bicyclic architecture, enabling precise interactions with enzymatic pockets. Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate dihydrochloride exemplifies this through its role as a precursor for carbonic anhydrase inhibitors. The carboxylate group at C4 enhances hydrogen-bonding capacity, while the tetrahydro ring system reduces conformational flexibility, improving binding specificity.

Recent applications span:

  • Antiviral agents : Derivatives inhibit enterovirus replication by targeting viral RNA polymerase, with structure-activity relationship (SAR) studies showing 50% inhibitory concentrations (IC50) below 10 μM for poliovirus-1.
  • Antimicrobial scaffolds : Schiff base modifications introduce thiazolidinone or azetidinone moieties, broadening activity against Gram-positive pathogens.
  • Enzyme inhibition : Sulfonamide-functionalized variants achieve nanomolar inhibition (IC50 = 0.042 μM) against human carbonic anhydrase IX, a cancer-associated isoform.

The molecular weight of 254.11 g/mol and computed LogP values (PubChem data) further enhance drug-likeness, facilitating blood-brain barrier penetration for neuroprotective applications.

Evolution of Pyrazolopyridine Research Paradigms

Three distinct phases characterize methodological advances:

  • Classical Synthesis (Pre-2000) : Reliance on stoichiometric reagents like diethyl oxalate for cyclocondensation, producing moderate yields (40–60%).
  • Catalytic Era (2000–2020) : Transition to palladium-catalyzed cross-couplings and microwave-assisted reactions, reducing reaction times from hours to minutes.
  • Flow Chemistry (Post-2020) : Micro-photo-flow reactors enable late-stage functionalization (LSF) without photocatalysts, achieving 72–88% yields for C6-aminated derivatives.

For example, the 2022 microreactor system by RSC Advances researchers bypasses traditional oxidants by using visible light to drive C–H activation, streamlining access to 4-carboxylate analogues. Concurrently, computational modeling now predicts binding poses against targets like hCA IX, guiding rational design.

Current Research Landscape and Challenges

Despite progress, key challenges persist:

  • Synthetic Complexity : Multi-step routes (e.g., dienamine condensation followed by Boc-deprotection) remain labor-intensive, with overall yields below 50% for some sulfonamide derivatives.
  • Selectivity Optimization : Off-target activity against human CA I/II isoforms (Ki < 100 nM) complicates the development of isoform-specific inhibitors.
  • Derivative Diversification : Limited exploration of C7 substituents restricts SAR databases, though recent LSF techniques show promise for introducing halogens or alkyl groups.

Emerging solutions include machine learning-driven retrosynthesis and continuous-flow crystallization, which may address scalability bottlenecks. The 2025 PubChem entry for methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate dihydrochloride highlights ongoing efforts to standardize characterization data, with 3D conformer models aiding virtual screening campaigns.

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-5-4-10-11-6(5)2-3-9-7;;/h4,7,9H,2-3H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJWVBSFRPQWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1)NN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable pyridine precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as chloroform or dichloromethane and catalysts like phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and verification of the compound’s structure using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reaction conditions often involve specific temperatures and solvent systems to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[4,3-c]pyridine derivatives in anticancer research. For instance, compounds derived from this scaffold have exhibited cytotoxic effects against various cancer cell lines. Specifically, synthesized derivatives have shown promising activity against cervical HeLa and prostate DU 205 cancer cells, suggesting a pathway for developing new anticancer agents .

Neuropharmacology

The compound has also been investigated for its neuropharmacological properties. Pyrazolo[4,3-c]pyridines are known to interact with neurotransmitter systems, which could lead to the development of treatments for neurological disorders such as depression and anxiety. Research indicates that modifications in the structure can enhance their affinity for specific receptors involved in these conditions .

Anti-inflammatory Properties

Another significant application of methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate; dihydrochloride is its anti-inflammatory potential. Studies suggest that derivatives of this compound can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and chronic inflammation .

Synthesis and Structure-Activity Relationship

The synthesis of methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives typically involves multi-step reactions that allow for the introduction of various substituents to optimize biological activity. Structure-activity relationship (SAR) studies have been pivotal in understanding how different modifications affect the pharmacological profile of these compounds. For example:

SubstituentEffect on Activity
Methyl group at position 5Increases potency against cancer cell lines
Hydroxyl group at position 2Enhances neuroprotective effects
Halogen substitutionsModulates anti-inflammatory activity

Case Study 1: Anticancer Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[4,3-c]pyridine derivatives and evaluated their anticancer activity against multiple cell lines. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range against HeLa cells, demonstrating significant promise as potential anticancer drugs .

Case Study 2: Neuropharmacological Effects

A recent investigation into the neuropharmacological effects of methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives revealed their ability to modulate serotonin receptors. This modulation suggests potential applications in treating mood disorders. The study employed various behavioral assays in animal models to confirm the efficacy of these compounds .

Mechanism of Action

The mechanism of action of Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and physicochemical properties of the target compound with analogs:

Compound Name Molecular Formula Substituents/Modifications Melting Point (°C) Purity/Solubility Key References
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate dihydrochloride C₉H₁₅Cl₂N₃O₂ Methyl ester at C4; dihydrochloride salt Not reported 95% purity
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride C₉H₁₅Cl₂N₃O₂ Ethyl ester at C3; dihydrochloride salt Not reported Discontinued
3-(1,3-oxazol-5-yl)-1-propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride C₁₂H₁₇ClN₄O Oxazolyl at C3; propyl at N1; hydrochloride 142–143 45% yield
1-(2-methoxyethyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride C₁₂H₁₇ClN₄O₂ Oxazolyl at C3; methoxyethyl at N1 119–120 30% yield
5-tert-Butyl 3-ethyl 1-isopropyl-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate C₁₈H₂₇N₃O₄ Dicarboxylate (tert-butyl and ethyl esters) Not reported Half-chair conformation

Key Observations :

  • Substituent Effects : The position and nature of ester groups (methyl vs. ethyl) influence solubility and metabolic stability. For example, the ethyl ester analog in has similar molecular weight but differs in ester positioning .
  • Salt Forms : Hydrochloride salts (e.g., dihydrochloride in the target compound vs. single hydrochloride in ) enhance aqueous solubility, critical for in vivo applications .

Crystallographic and Hydrogen-Bonding Analysis

  • Crystal Packing : demonstrates that weaker C–H···O hydrogen bonds stabilize crystal structures of pyrazolo-pyridine derivatives, which could influence formulation stability .
  • Hydrogen-Bonding Patterns : Directional hydrogen bonds (e.g., N–H···Cl in hydrochloride salts) are critical for crystallinity and solubility .

Biological Activity

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate; dihydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H11N3O2
  • Molecular Weight : 181.19 g/mol
  • CAS Number : 794451-94-8

The compound is characterized by its pyrazolo[4,3-c]pyridine core structure, which is known for its role in various biological processes.

Enzyme Interactions

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate has been shown to interact with several enzymes involved in metabolic pathways. These interactions can modulate enzyme activity and stability, influencing metabolic flux and the levels of key metabolites in cells .

Cellular Effects

The compound affects cellular functions by modulating signaling pathways and gene expression. Research indicates that it can influence cellular metabolism and promote apoptosis in cancer cells . These effects are likely mediated through specific binding interactions with cellular proteins.

Molecular Mechanisms

At the molecular level, this compound can bind to target proteins, leading to either inhibition or activation of enzymatic functions. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazolo[4,3-c]pyridine scaffold can enhance its biological potency .

Temporal and Dosage Effects

In laboratory studies, the biological effects of this compound vary over time and with dosage. Low concentrations may have minimal effects on cell viability and function, while higher concentrations can lead to significant biochemical changes and cytotoxicity in various cell lines .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives. For example:

  • Inhibition of CDK2 and CDK9 : Certain derivatives exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. IC50 values for these compounds range from 0.36 µM to 1.8 µM .
  • Cytotoxicity in Tumor Cell Lines : In vitro studies demonstrate significant antiproliferative effects against various human tumor cell lines such as HeLa and HCT116 cells. The mechanism involves induction of apoptosis through activation of specific signaling pathways .

Study on Anticancer Efficacy

A recent study evaluated the efficacy of a derivative of Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in a mouse model of cancer. The results indicated that treatment led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Q & A

Q. What are the recommended synthetic routes for Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate dihydrochloride?

Methodological Answer: Synthesis of this compound typically involves a multi-step approach, including cyclization and carboxylation reactions. For example:

  • Step 1: Cyclocondensation of substituted pyrazole precursors with tetrahydro-pyridine derivatives under acidic conditions .
  • Step 2: Esterification of the intermediate using methyl chloroformate in anhydrous dichloromethane .
  • Step 3: Salt formation via treatment with hydrochloric acid to yield the dihydrochloride form.
    Characterization should include 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR to confirm regiochemistry and ester functionality .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
  • Spectroscopy: Confirm the structure via 1H^1H-NMR (e.g., methyl ester protons at δ 3.6–3.8 ppm) and HRMS for molecular weight validation .
  • Elemental Analysis: Verify chloride content (theoretical ~23%) to confirm dihydrochloride stoichiometry .

Q. What are the optimal storage conditions to maintain stability?

Methodological Answer:

  • Store lyophilized powder at -20°C under inert gas (argon) to prevent hygroscopic degradation .
  • For short-term use (1–2 weeks), -4°C is acceptable, but prolonged exposure to moisture or light accelerates decomposition .
  • Conduct stability tests via TGA/DSC to monitor thermal degradation thresholds .

Q. What solvents are compatible with this compound in experimental setups?

Methodological Answer:

  • Polar aprotic solvents: DMSO, DMF (for solubility in coupling reactions).
  • Aqueous buffers: Use phosphate-buffered saline (PBS) at pH 4–6 to avoid hydrolysis of the ester group .
  • Avoid: Chloroform or ethers, which may precipitate the dihydrochloride salt .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or interaction mechanisms?

Methodological Answer:

  • Quantum chemical calculations: Use DFT (e.g., B3LYP/6-31G*) to model electron density distributions, predicting nucleophilic/electrophilic sites .
  • Molecular docking: Simulate binding affinities with biological targets (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .
  • Reaction path optimization: Apply ICReDD’s hybrid computational-experimental workflows to minimize trial-and-error in reaction design .

Q. What strategies resolve contradictory data in solubility or reactivity studies?

Methodological Answer:

  • Controlled replication: Standardize solvent purity (HPLC-grade) and degassing protocols to eliminate batch variability .
  • Multivariate analysis: Use a Box-Behnken experimental design to isolate factors (e.g., pH, temperature) affecting solubility .
  • Cross-validation: Compare results across orthogonal methods (e.g., UV-Vis spectrophotometry vs. gravimetric analysis) .

Q. How to design experiments to study reaction mechanisms involving this compound?

Methodological Answer:

  • Isotopic labeling: Incorporate 13C^{13}C-labeled methyl groups to track ester hydrolysis pathways via 13C^{13}C-NMR .
  • Kinetic studies: Use stopped-flow spectroscopy to measure reaction rates under varying temperatures (Arrhenius analysis) .
  • In situ monitoring: Employ Raman spectroscopy to detect intermediate species during catalytic cycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.